lipid IVA(4-)
Description
Molecular Composition and Isomerization
Lipid IVA(4-) possesses the molecular formula C68H126N2O23P2-4, representing the tetraanionic form of the parent compound lipid IVA. The molecular weight of this compound is 1401.7 grams per mole, which is approximately 4 atomic mass units less than the parent compound due to the loss of four protons during deprotonation. The structural framework consists of a β(1→6)-linked diglucosamine backbone that serves as the foundational scaffold for the entire molecule.
The compound features four (3R)-3-hydroxytetradecanoyl chains, also known as β-hydroxymyristoyl chains, which are strategically positioned across both sugar moieties of the diglucosamine backbone. These acyl chains demonstrate specific stereochemical configurations, with each hydroxyl group maintaining the R-configuration at the third carbon position of the tetradecanoyl chain. The systematic name for this compound is [(2R,3R,4R,5S,6R)-5-hydroxy-6-[[(2R,3R,4R,5S,6R)-6-(hydroxymethyl)-3-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecanoyl]oxy-5-phosphonatooxyoxan-2-yl]oxymethyl]-3-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecanoyl]oxyoxan-2-yl] phosphate.
The isomeric complexity of lipid IVA(4-) arises from multiple chiral centers within both the sugar backbone and the acyl chains. Each glucosamine residue contains five stereogenic centers, while each of the four acyl chains contributes one additional chiral center at the β-hydroxyl position. This results in a highly defined three-dimensional structure with limited conformational flexibility. The β(1→6) glycosidic linkage between the two glucosamine units creates a specific spatial arrangement that influences the overall molecular geometry and biological activity.
Physicochemical Properties (Solubility, Stability, Charge State)
The charge state of lipid IVA(4-) fundamentally influences its physicochemical behavior and biological interactions. Under physiological conditions at pH 7.4, the compound exists predominantly in its tetraanionic form due to deprotonation of both phosphate groups. This ionization state significantly affects the molecule's solubility profile and aggregation behavior in aqueous environments.
Solubility characteristics of lipid IVA(4-) demonstrate complex behavior that varies significantly with environmental conditions. The compound exhibits limited solubility in pure water due to its amphiphilic nature, but shows enhanced dissolution in buffered solutions containing physiological salts. In dimethyl sulfoxide, the compound achieves solubility at concentrations up to 0.1 millimolar, providing a useful vehicle for laboratory applications.
The aggregation behavior of lipid IVA(4-) in aqueous solutions represents one of its most distinctive physicochemical properties. Upon sonication in phosphate-buffered saline, Tris buffer, or HEPES buffer, the compound forms stable vesicular structures across a remarkably wide concentration range from 10^-7 to 10^-3 molar, with potential stability extending to even lower concentrations. These vesicles maintain their structural integrity over extended periods, likely due to the rigid surface structure imposed by the molecular architecture.
The vesicle size distribution demonstrates insensitivity to buffer composition but shows marked dependence on pH and ionic strength. This pH sensitivity reflects the ionization behavior of the phosphate groups and potentially the amino groups within the glucosamine residues. The long-term stability of small unilamellar vesicles formed by lipid IVA(4-) correlates with structureless proton nuclear magnetic resonance spectra, indicating restricted molecular motion within the aggregate structure.
Temperature stability studies reveal that lipid IVA(4-) maintains structural integrity under standard laboratory storage conditions when maintained at -20 degrees Celsius. The compound demonstrates sensitivity to elevated temperatures and prolonged exposure to aqueous environments, necessitating careful handling and storage protocols to preserve chemical integrity.
Structural Variants and Derivatives
The structural landscape surrounding lipid IVA(4-) encompasses several important variants and derivatives that arise through both natural biosynthetic processes and chemical modifications. The parent compound lipid IVA serves as an intermediate in the biosynthetic pathway leading to mature lipid A, positioning lipid IVA(4-) within a broader family of related structures.
One significant derivative is (KDO)-lipid IVA(5-), which represents lipid IVA(4-) modified with the addition of 3-deoxy-D-manno-octulosonic acid. This compound possesses the molecular formula and a molecular weight of 1620.8 grams per mole. The (KDO)-lipid IVA(5-) derivative demonstrates the major species present at pH 7.3, where deprotonation occurs at both phosphonate groups and the uronic acid carboxyl group.
The enzyme lipid IVA 4-amino-4-deoxy-L-arabinosyltransferase catalyzes the formation of additional structural variants through the addition of arabinose units. This enzyme, present in the inner membrane of certain Gram-negative bacteria, can add arabinose residues to either the 1-phosphate moiety or the 4-phosphate position of lipid IVA molecules. The resulting products include lipid IIA, formed through arabinose addition to lipid IVA in strains lacking 3-deoxy-D-manno-octulosonic acid.
Systematic structural analysis across bacterial species reveals extensive diversity in lipid IVA(4-) derivatives. Recent comprehensive studies have identified 218 potential lipid A species representing 188 distinct structures across multiple bacterial pathogens, with many showing structural relationships to lipid IVA(4-). These variants typically involve modifications to the acyl chain composition, degree of acylation, and phosphorylation patterns while maintaining the fundamental diglucosamine backbone structure.
Chemical synthesis approaches have enabled the preparation of specific structural analogs designed for research applications. These synthetic variants often focus on modifications to the acyl chain length, hydroxylation patterns, or phosphate group substitutions while preserving the core molecular framework. Such derivatives provide valuable tools for structure-activity relationship studies and mechanistic investigations into the biological functions of this important class of molecules.
Properties
Molecular Formula |
C68H126N2O23P2-4 |
|---|---|
Molecular Weight |
1401.7 g/mol |
IUPAC Name |
[(2R,3R,4R,5S,6R)-5-hydroxy-6-[[(2R,3R,4R,5S,6R)-6-(hydroxymethyl)-3-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecanoyl]oxy-5-phosphonatooxyoxan-2-yl]oxymethyl]-3-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecanoyl]oxyoxan-2-yl] phosphate |
InChI |
InChI=1S/C68H130N2O23P2/c1-5-9-13-17-21-25-29-33-37-41-51(72)45-57(76)69-61-65(90-59(78)47-53(74)43-39-35-31-27-23-19-15-11-7-3)63(80)56(89-68(61)93-95(84,85)86)50-87-67-62(70-58(77)46-52(73)42-38-34-30-26-22-18-14-10-6-2)66(64(55(49-71)88-67)92-94(81,82)83)91-60(79)48-54(75)44-40-36-32-28-24-20-16-12-8-4/h51-56,61-68,71-75,80H,5-50H2,1-4H3,(H,69,76)(H,70,77)(H2,81,82,83)(H2,84,85,86)/p-4/t51-,52-,53-,54-,55-,56-,61-,62-,63-,64-,65-,66-,67-,68-/m1/s1 |
InChI Key |
KVJWZTLXIROHIL-QDORLFPLSA-J |
Isomeric SMILES |
CCCCCCCCCCC[C@H](CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)([O-])[O-])CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)OP(=O)([O-])[O-])OC(=O)C[C@@H](CCCCCCCCCCC)O)NC(=O)C[C@@H](CCCCCCCCCCC)O)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)O |
Canonical SMILES |
CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1OP(=O)([O-])[O-])COC2C(C(C(C(O2)CO)OP(=O)([O-])[O-])OC(=O)CC(CCCCCCCCCCC)O)NC(=O)CC(CCCCCCCCCCC)O)O)OC(=O)CC(CCCCCCCCCCC)O)O |
Origin of Product |
United States |
Scientific Research Applications
Therapeutic Applications
- Anti-inflammatory Agent :
-
Immunomodulation :
- The compound has been studied for its ability to regulate cytokine production, suggesting its application in treating chronic inflammatory diseases. Research indicates that lipid IVA(4-) can modulate immune responses through cytokine modulation, making it a candidate for further investigation in structure–activity relationship studies .
- Cancer Therapy :
Case Studies
Preparation Methods
Modular Cell-Free Multienzyme Systems
The enzymatic synthesis of Lipid IVA leverages a modular system comprising 19 E. coli proteins reconstituted in vitro with acetyl-CoA, UDP-N-acetylglucosamine (UDP-GlcNAc), NADPH, and ATP. The pathway is divided into four functional modules:
-
Module A : Converts acetyl-CoA to malonyl-CoA via AccC, AccA, AccD, and biotinylated AccB.
-
Module B : Initiates fatty acid synthesis using FabH, FabD, FabG, FabA/Z, FabI, and holo-ACP to produce butyryl-ACP.
-
Module C : Elongates fatty acids via FabB/F, FabD, FabG, FabA/Z, FabI, and holo-ACP to generate 3-hydroxymyristoyl-ACP.
-
Module D : Redirects 3-hydroxymyristoyl-ACP into Lipid IVA biosynthesis via LpxA, LpxC, LpxD, LpxH, LpxB, and LpxK.
This system achieves a turnover rate of 99 min⁻¹ for NADPH consumption, with LpxC identified as the rate-limiting enzyme. Substituting E. coli enzymes with orthologs from Pseudomonas aeruginosa or Synechococcus sp. PCC7002 enables structural diversification (Table 1).
Table 1: Enzyme Substitutions and Lipid IVA Modifications
Kinetic and Thermodynamic Considerations
The LpxA-catalyzed acyl transfer is thermodynamically favorable in the presence of excess ACP, enabling sustained NADPH consumption (26 min⁻¹ without acyl release). Continuous assays monitoring NADPH oxidation at 340 nm validate pathway efficiency, with LC-ESI-MS confirming Lipid IVA as the dominant product.
Chemical Synthesis Strategies
Disaccharide Backbone Construction
Chemical synthesis prioritizes orthogonal protection of the β-(1→6)-linked glucosamine disaccharide. Two strategies dominate:
-
Stepwise Acylation : Acyl groups are installed post-glycosylation using tert-butyldimethylsilyl (TBDMS) and benzylidene acetals for regioselectivity.
-
Pre-acylated Monosaccharides : Lipidated glucosamine units are coupled via glycosylation, though steric hindrance complicates yields.
For example, allyloxycarbonyl (Alloc) and allyl (All) groups protect hydroxyl and phosphate moieties during glycosylation, achieving β-selectivity (β:α = 2:1) with AgOTf promotion. Subsequent hydrogenolysis removes protections, yielding the free Lipid IVA(4-) (Figure 1).
Figure 1: Key Steps in Chemical Synthesis
Phosphorylation and Deprotection
Anomeric phosphorylation employs LiN(TMS)₂ to activate the 1-OH group, followed by tetrabenzyl diphosphate treatment. Global deprotection via hydrogenolysis (Pd-black) or HF-pyridine yields Lipid IVA(4-). This method achieves ~60% overall yield but requires meticulous purification via gel-permeation chromatography.
Hybrid Approaches for Structural Diversification
Engineering Acyl Transferases
Swapping LpxA and LpxD orthologs alters acyl chain specificity. P. aeruginosa LpxA incorporates C10 hydroxyacyl chains, while LpxD accepts C12/C14 chains, generating hybrid Lipid IVA(4-) variants. However, off-target acylation occurs due to relaxed substrate specificity, necessitating LC-MS validation.
Non-Natural Acyl Donors
Incorporating synthetic β-hydroxy fatty acids (e.g., 3-azido-2,3-dideoxy analogues) during enzymatic synthesis modulates TLR4 antagonism. For instance, 4-azido-L-arabinose derivatives act as chain-terminating substrates, yielding Lipid IVA(4-) with modified immunogenicity.
Purification and Characterization
Q & A
Q. What are the key enzymatic modules and experimental conditions required for in vitro synthesis of Lipid IVA?
Lipid IVA synthesis involves a modular enzymatic system reconstituted from 19 purified E. coli proteins. The process requires acetyl-CoA, UDP-β-GlcNAc, NADPH, and ATP. Modules A–C generate 3-hydroxy myristoyl-ACP (acyl carrier protein), while Module D (LpxA, LpxC, LpxD, LpxH, LpxB, LpxK) assembles Lipid IVA via sequential acylation, deacetylation, and phosphorylation steps. High-purity yields are confirmed using LC-ESI-MS .
Q. How is Lipid IVA’s immunomodulatory activity quantified in human cell models?
Bioactivity is assessed using THP-1 monocyte-derived macrophages. Antagonistic activity is measured by co-administering Lipid IVA with LPS (1 ng/mL) and quantifying IL-6 suppression via ELISA. Agonistic activity is tested by adding Lipid IVA alone and monitoring cytokine secretion (e.g., IL-6, TNF-α). Data from ≥4 biological replicates are analyzed with 95% confidence intervals .
Q. Why does Lipid IVA exhibit species-specific TLR4/MD-2 activity?
Lipid IVA acts as a TLR4 agonist in mice but an antagonist in humans due to differences in MD-2 residues (e.g., murine positions 57, 61, 122). Structural studies of murine TLR4/MD-2/Lipid IVA complexes reveal these residues mediate binding specificity. Human MD-2 lacks key interactions, leading to inhibitory effects .
Advanced Research Questions
Q. How can enzymatic synthesis systems be optimized to minimize byproducts in Lipid IVA analogues?
Substituting E. coli LpxA/C/D with homologs from P. aeruginosa alters acyl-chain specificity (C10/C12 vs. C14). However, unexpected byproducts arise due to relaxed substrate selectivity in non-native enzymes. Kinetic assays (e.g., NADPH consumption rates) and stepwise enzyme addition (Figure 2) identify rate-limiting steps, enabling pathway tuning .
Q. What strategies resolve contradictions in Lipid IVA’s cytokine bias across concentration gradients?
At 100 ng/mL, certain Lipid IVA analogues (e.g., Product A) preferentially induce IL-22 over TNF-α or IL-6. This bias is analyzed using multiplex cytokine arrays and dose-response curves. Computational modeling of TLR4 dimerization dynamics may explain differential signaling pathways .
Q. How can structural modifications of Lipid IVA improve its therapeutic potential as a TLR4 modulator?
Enzymatic synthesis allows substitution of acyl chains or phosphorylation sites. For example, replacing E. coli LpxD with P. aeruginosa homologs introduces C12 hydroxylated chains. Bioactivity screens (e.g., IL-6 suppression in THP-1 cells) combined with molecular docking reveal how chain length and hydroxylation impact MD-2 binding .
Methodological Considerations
Q. What analytical techniques validate Lipid IVA purity and structural integrity post-synthesis?
- LC-ESI-MS : Confirms molecular weight and acyl-chain composition.
- Mixed-mode chromatography : Separates Lipid IVA from LPS contaminants (Figure S105).
- Kinetic assays : Monitor NADPH oxidation (via UV spectrophotometry) to quantify FabG/FabI activity in real time .
Q. How should researchers design controls to distinguish Lipid IVA-specific effects from LPS contamination?
- Negative controls : Reaction mixtures lacking holo-ACP or key enzymes (e.g., LpxK).
- Endotoxin removal : Use polymyxin B columns or chromatography (Figure S105).
- TLR4 knockout cells : Confirm TLR4 dependency in bioassays .
Data Interpretation and Reporting
Q. What statistical frameworks are recommended for analyzing Lipid IVA bioactivity data?
- Dose-response curves : Fit using nonlinear regression (e.g., four-parameter logistic model).
- Error reporting : Use 95% confidence intervals for cytokine measurements.
- Multiplicity correction : Apply Benjamini-Hochberg adjustments for multiplex cytokine data .
Q. How can researchers address variability in enzymatic synthesis yields across batches?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
